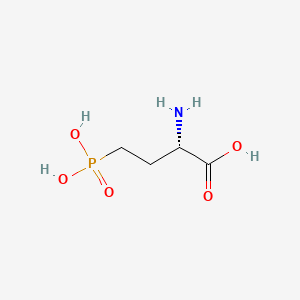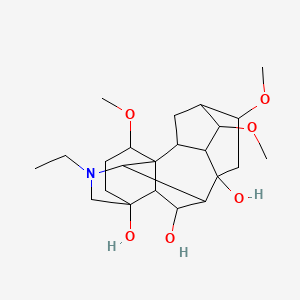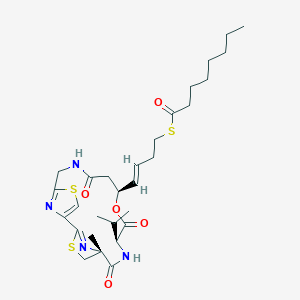
Lauroyl peroxide
Overview
Description
Lauroyl peroxide is a white solid with a faint soapy odor . It is less dense than water and insoluble in water . It is used as a bleaching agent, drying agent for fats, oils, and waxes, and as a polymerization catalyst .
Synthesis Analysis
Lauroyl peroxide can be produced by the reaction of lauroyl chloride with hydrogen alkali metal peroxides . For example, it can be produced by treating lauroyl chloride with hydrogen peroxide and potassium hydroxide .Molecular Structure Analysis
The molecular formula of Lauroyl peroxide is C24H46O4 . The IUPAC name is dodecanoyl dodecaneperoxoate . The InChI is 1S/C24H46O4/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-28-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 .Chemical Reactions Analysis
Lauroyl peroxide is an oxidizing agent . It can ignite organic materials, hence posing a dangerous fire and explosion risk . It can react explosively with strongly reduced materials such as sulfides, nitrides, and hydrides .Physical And Chemical Properties Analysis
Lauroyl peroxide has a melting point of 49°C . It is toxic by ingestion and inhalation, and is a strong skin irritant .Scientific Research Applications
Polymerization Initiator
Lauroyl peroxide is widely used as a polymerization initiator due to its ability to decompose and generate free radicals. It’s particularly useful in the production of polymers like polyethylene, where it helps to initiate the polymerization process .
Bleaching Agent
In the food industry, Lauroyl peroxide serves as a bleaching agent . It’s used to bleach flour and cheese to improve their appearance and extend shelf life .
Vulcanizing Agent
It acts as a vulcanizing agent in the rubber industry, helping to cross-link polymer chains and improve the elasticity and strength of rubber products .
Drying Agent
Lauroyl peroxide is employed as a drying agent for fats, oils, and waxes, aiding in their solidification and stabilization .
Branching Introducer in Polypropylene
It introduces long chain branching (LCB) in polypropylene, which enhances its mechanical recycling process by improving its flow properties and increasing its strength .
Preparation of Disulfide Compounds
As a mild oxidant and efficient hydrogen abstractor, Lauroyl peroxide is used in the synthesis of disulfide compounds through dimerization of corresponding dithiocarbamates .
Thermal Hazard Evaluation
Lauroyl peroxide is studied for its thermal hazard properties, especially when mixed with incompatible materials like nitric acid, which can lead to thermal runaway incidents .
Catalyst Production
It’s involved in the production of catalysts used for various chemical reactions, including those in polymer manufacturing processes .
Mechanism of Action
Target of Action
Lauroyl peroxide (LPO) is a type of organic peroxide . Its primary targets are organic materials, with which it can react explosively . It is used as a polymerization initiator or catalyst, and as a bleaching and drying agent for fats, oils, and waxes .
Mode of Action
LPO is an oxidizing agent that can ignite organic materials . It is a strong source of free radicals , which are highly reactive and can cause various chemical reactions. For instance, it can cause explosive reactions with strongly reduced materials such as sulfides, nitrides, and hydrides .
Biochemical Pathways
The primary biochemical pathway affected by LPO involves the generation of free radicals . These free radicals can initiate various chemical reactions, including polymerization . The exact downstream effects depend on the specific reactions and the substances involved.
Result of Action
The primary result of LPO’s action is the initiation of chemical reactions through the generation of free radicals . This can lead to polymerization in the case of certain organic materials . In addition, due to its oxidizing properties, LPO can cause ignition and potentially explosive reactions with certain substances .
Action Environment
The action of LPO is influenced by various environmental factors. It is sensitive to thermal sources and is incompatible with many materials, such as acids, bases, metals, and ions . It should be stored in a dry and refrigerated area and kept away from reducing agents and incompatible substances . Its reactivity can also increase with heat, and it may ignite or explode spontaneously if mixed with flammable materials .
Safety and Hazards
Future Directions
properties
IUPAC Name |
dodecanoyl dodecaneperoxoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-28-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVJZNGAASQVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4, (C11H23CO)2O2 | |
| Record name | LAUROYL PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DODECANOYL PEROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059319 | |
| Record name | Peroxide, bis(1-oxododecyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lauroyl peroxide appears as a white solid with a faint soapy odor. Less dense than water and insoluble in water. Hence floats on water. Melting point 49 °C. Toxic by ingestion and inhalation. Strong skin irritant. Used as bleaching agent, drying agent for fats, oils and waxes, and as a polymerization catalyst., Other Solid, White solid; [ICSC] White granules or crystals; [MSDSonline], WHITE POWDER OR SOLID IN VARIOUS FORMS. | |
| Record name | LAUROYL PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Peroxide, bis(1-oxododecyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lauroyl peroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4911 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DODECANOYL PEROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
BOILING POINT: DECOMPOSES | |
| Record name | DILAUROYL PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insol in water; slightly sol in alc, Sol in oils and most organic solvents, Solubility in water: none | |
| Record name | DILAUROYL PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DODECANOYL PEROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.91 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.91 @ 25 °C (SOLID), 0.9 g/cm³ | |
| Record name | LAUROYL PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DILAUROYL PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DODECANOYL PEROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Lauroyl peroxide | |
Color/Form |
White coarse powder, White flakes | |
CAS RN |
105-74-8 | |
| Record name | LAUROYL PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lauroyl peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dilauroyl peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauroyl peroxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Peroxide, bis(1-oxododecyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Peroxide, bis(1-oxododecyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilauroyl peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAUROYL PEROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83TLB4N1D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DILAUROYL PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DODECANOYL PEROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
129 °F (USCG, 1999), 49 °C, 49-57 °C | |
| Record name | LAUROYL PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DILAUROYL PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DODECANOYL PEROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of lauroyl peroxide?
A1: Lauroyl peroxide has a molecular formula of C24H46O4 and a molecular weight of 398.6 g/mol.
Q2: Is there spectroscopic data available on lauroyl peroxide?
A2: Yes, [] used thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) to study the thermal decomposition of lauroyl peroxide and identify the evolved gases. Additionally, researchers have utilized techniques like 1H NMR [, ] and FTIR [, ] to characterize lauroyl peroxide and monitor its reactions.
Q3: How does the structure of lauroyl peroxide relate to its function as a polymerization initiator?
A3: Lauroyl peroxide contains a weak oxygen-oxygen (O-O) bond, characteristic of peroxide compounds. Upon thermal or photochemical activation, this bond cleaves homolytically, generating two reactive undecylcarboxyl radicals (C11H23COO•). These radicals initiate polymerization by adding to the double bond of vinyl monomers. [, , ]
Q4: What are the common applications of lauroyl peroxide?
A4: Lauroyl peroxide is widely used as a source of free radicals in various applications, including:
- Polymerization initiator: Lauroyl peroxide initiates the polymerization of various vinyl monomers like styrene, acrylates, and methacrylates. This property is valuable in the production of various polymers and copolymers. [, , , , , , ]
- Crosslinking agent: Lauroyl peroxide crosslinks polymers, enhancing their mechanical strength and thermal stability. [, ]
- Organic synthesis: Lauroyl peroxide serves as a reagent in specific organic reactions, such as the synthesis of β- and γ-lactams. []
Q5: Can you elaborate on the mechanism of lauroyl peroxide-induced polymerization?
A5: Lauroyl peroxide decomposes upon heating or irradiation to form undecylcarboxyl radicals. These radicals attack the double bond of a vinyl monomer, initiating a chain reaction that propagates by the sequential addition of monomer units to the growing polymer chain. The polymerization process generally involves three main steps: initiation, propagation, and termination. [, , , ]
Q6: Does the decomposition rate of lauroyl peroxide change with temperature?
A6: Yes, the rate of lauroyl peroxide decomposition is temperature-dependent. [] utilized Differential Scanning Calorimetry (DSC) to determine the kinetic parameters, including activation energy, for the thermal decomposition of lauroyl peroxide. The study highlighted that the decomposition rate increases with increasing temperature.
Q7: How does the presence of solvents influence the decomposition of lauroyl peroxide?
A7: The decomposition of lauroyl peroxide is affected by solvent properties. Studies have shown that both the polarity and viscosity of the solvent can influence the yield of carboxy inversion products formed during decomposition. []
Q8: Are there specific compounds or functional groups that are incompatible with lauroyl peroxide?
A8: Lauroyl peroxide exhibits incompatibility with various compounds, including:
- Strong acids and bases: These can cause exothermic decomposition of the peroxide. []
- Amines: While some studies utilize amines to modify polymerization rates, [, , ] others highlight the potential for rapid decomposition in the presence of amines. []
- Metals: Certain metals can catalyze the decomposition of peroxides. []
Q9: What are the safety concerns associated with lauroyl peroxide?
A9: Lauroyl peroxide is a strong oxidizer and poses several safety hazards:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674499.png)







